Latarcin-4b
Description
Properties
bioactivity |
Antibacterial, Antifungal |
|---|---|
sequence |
SLKDKVKSMGEKLKQYIQTWKAKF |
Origin of Product |
United States |
Molecular Structure and Conformational Analysis of Latarcin 4b
Primary Sequence Features of Latarcin-4b
Below is a table detailing the primary sequence and key properties of this compound.
| Property | Value |
| Amino Acid Sequence | Not explicitly stated in the provided search results. |
| Number of Residues | 24 |
| Net Charge | +4 |
| C-terminal Modification | Amidation |
Secondary Structure Elucidation in Membrane-Mimicking Environments
In aqueous solutions, this compound, like many other latarcins, is largely disordered. nih.govresearchgate.net However, in the presence of environments that mimic biological membranes, such as lipid vesicles or trifluoroethanol (TFE), it undergoes a significant conformational change, folding into a predominantly α-helical structure. researchgate.netmdpi.comcapes.gov.brnih.gov This transition from a disordered to an ordered state is a hallmark of many membrane-active peptides. nih.govresearchgate.netmdpi.com
Circular Dichroism (CD) Spectroscopy for Alpha-Helical Content
Circular dichroism (CD) spectroscopy is a powerful technique for assessing the secondary structure of proteins and peptides. cureffi.org For α-helical structures, the CD spectrum is characterized by distinct negative bands around 208 nm and 222 nm, and a positive band around 190-193 nm. cureffi.orgphotophysics.commdpi.com
Studies on latarcins, including this compound, have utilized CD spectroscopy to confirm their propensity to form α-helices in membrane-mimicking environments. nih.govmdpi.comcapes.gov.br In aqueous buffer, these peptides show spectra indicative of a random coil or unfolded state. mdpi.comnih.gov However, upon the addition of small unilamellar vesicles (SUVs) composed of DMPC/DMPG or in the presence of TFE, the CD spectra of latarcins exhibit the characteristic double minima at approximately 208 nm and 222-223 nm, confirming a significant increase in α-helical content. mdpi.com This induced folding is a critical step for the peptide's interaction with and perturbation of lipid bilayers. mdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy for Spatial Structure
Nuclear Magnetic Resonance (NMR) spectroscopy provides high-resolution three-dimensional structural information of molecules in solution. For peptides like latarcins, NMR studies are typically conducted in membrane-mimicking environments, such as detergent micelles (e.g., SDS), to determine their biologically relevant conformation. acs.orgscispace.comrcsb.org
While specific NMR data for this compound is not detailed in the provided results, studies on homologous latarcins like Ltc1 and Ltc2a have been instrumental in understanding the family's structural motifs. scispace.comrcsb.org For instance, the structure of Ltc2a in SDS micelles was determined using ¹H NMR, revealing a helix-hinge-helix motif. acs.orgrcsb.org These studies provide a framework for predicting the spatial arrangement of this compound, which shares structural similarities with Ltc2a. nih.gov
Formation of Amphiphilic Alpha-Helical Structures by this compound
A key feature of the α-helical structures formed by this compound and other latarcins is their amphiphilic nature. researchgate.netmdpi.comcapes.gov.br This means the helix has a distinct segregation of hydrophobic and hydrophilic (cationic) residues, with the hydrophobic residues forming a nonpolar face and the charged residues forming a polar face. researchgate.netmdpi.com This amphiphilicity is crucial for the peptide's ability to interact with and disrupt the lipid membranes of target cells. mdpi.com The hydrophobic face can insert into the lipid core of the membrane, while the cationic face can interact with the negatively charged head groups of phospholipids. mdpi.com
Higher-Order Structural Motifs and Their Significance in this compound
Beyond the simple α-helix, some latarcins adopt more complex structural motifs that are important for their function. acs.org
Helix-Hinge-Helix Motif Potential in this compound
Analysis of the amino acid sequences and structural studies of homologous latarcins suggest that this compound has the potential to form a helix-hinge-helix motif in membrane environments. nih.govacs.org This motif, which has been experimentally determined for Ltc2a, consists of two helical regions connected by a more flexible hinge or a poorly ordered fragment. acs.orgrcsb.org The presence of a hinge can provide the flexibility needed for the peptide to adopt specific orientations within the membrane, which is thought to be important for its membrane-disrupting activity. uri.edu The structural similarity between this compound and Ltc2a strongly implies that Ltc4b also adopts this functionally significant conformation. nih.gov
Hydrophobicity Gradient and Surface Mapping
While a detailed molecular hydrophobicity potential (MHP) map specifically for this compound is not extensively documented in publicly available research, analysis of its amino acid sequence and comparisons with homologous latarcins like Ltc-2a provide significant insights. nih.govacs.org
The concept of a hydrophobicity gradient is relevant to the latarcin family. nih.gov This refers to an uneven distribution of hydrophobicity along the peptide chain, which can influence how the peptide interacts with and penetrates a membrane. nih.govacs.org For instance, in the related Ltc-2a, the N-terminal helix is distinctly more amphipathic and hydrophobic than the C-terminal helix. nih.govresearchgate.net This gradient is thought to facilitate a "tilted" insertion into the membrane, where the more hydrophobic end anchors into the lipid core while the rest of the peptide lies along the surface. nih.gov
This compound and other members of its structural group are thought to act via a "carpet-like" mechanism. nih.govcapes.gov.br In this model, the peptides accumulate on the surface of the target membrane. Once a threshold concentration is reached, they disrupt the membrane integrity, leading to cell lysis. nih.gov The amphipathic nature of the α-helix is crucial for this initial binding to the membrane surface.
The following table outlines the research findings related to the hydrophobicity and conformational behavior of this compound and its closely related family members.
| Research Finding | Significance for this compound | Source(s) |
| Adopts an α-helical structure in membrane-mimicking environments. | This conformational change is essential for its antimicrobial activity, allowing it to interact with and disrupt cell membranes. | nih.govcapes.gov.brmdpi.com |
| Suggested to form a helix-hinge-helix motif. | This structural feature would provide flexibility, enabling optimal orientation and interaction with the complex membrane interface. | nih.govacs.org |
| Acts via a "carpet-like" mechanism. | This model explains how the peptide can cause membrane disruption without forming discrete pores. | nih.govcapes.gov.br |
| Possesses a likely hydrophobicity gradient. | This property, inferred from homologous latarcins, would drive its initial association with and partial insertion into the target membrane. | nih.govacs.org |
Biosynthesis and Post Translational Processing of Latarcin 4b
Precursor Protein Structures and Gene Encoding
The genetic blueprint for Latarcin-4b is encoded in messenger RNA (mRNA) that translates into a larger precursor protein. researchgate.net The precursors for latarcins are categorized into three main groups based on their structural organization: simple, binary, and complex. researchgate.net this compound originates from a complex precursor . nih.gov
These complex precursors are characterized by a structure that, following the initial signal peptide and prosequence, contains the sequences for a latarcin (like Ltc-4b) at the C-terminal end, preceded by multiple repetitive polypeptide elements (RPEs). nih.gov Analysis of the venom gland's expressed sequence tags (ESTs) has been crucial in identifying the full sequences of these precursor proteins. nih.gov The precursor for this compound is significantly larger than the final mature peptide. vulcanchem.com
| Precursor Type | Description | Products |
| Simple | Conventional prepropeptide structure. | A single mature peptide. frontiersin.org |
| Binary | Contains two mature peptide sequences linked together. | Two mature latarcin peptides. nih.gov |
| Complex | Contains a mature latarcin sequence at the C-terminus and multiple repetitive polypeptide elements. | One mature latarcin (e.g., this compound) and several RPEs. nih.gov |
Signal Peptide and Prosequence Cleavage
The biosynthesis of this compound begins with the translation of its precursor protein, which includes an N-terminal signal peptide. nih.govwikipedia.org This short sequence, typically 16-30 amino acids long, directs the co-translational transport of the precursor protein into the endoplasmic reticulum, the entry point for the secretory pathway. nih.govwikipedia.org Once inside, the signal peptide is recognized and removed by a signal peptidase. wikipedia.orgsignalpeptide.de
Following the signal peptide, the precursor contains prosequence elements. nih.govvulcanchem.com These are acidic fragments that are also cleaved off post-translationally to release the mature peptide. mdpi.com This proteolytic processing occurs at specific, highly conserved sites known as Processing Quadruplet Motifs (PQM) and inverted Processing Quadruplet Motifs (iPQM). nih.govfrontiersin.org
PQM: Defined by the sequence pattern E/D-E/D-X-R (where X is any amino acid), it is found at the C-terminus of the propeptide, immediately before the mature peptide sequence. frontiersin.org
iPQM: A mirrored motif (R-X-X-X, where any X can be Glu) that defines the N-terminus of the mature peptide. nih.govvulcanchem.com
The cleavage at these PQM and iPQM sites releases the mature this compound peptide from the larger precursor. nih.gov While these motifs are identified as the cleavage sites, the specific proteases responsible for this processing in spider venom are not yet fully known. nih.gov
Post-Translational Modifications Specific to this compound (e.g., C-terminal amidation)
After the peptide chain is cleaved from its precursor, it undergoes further chemical changes known as post-translational modifications (PTMs). wikipedia.org For this compound, the most significant PTM is C-terminal amidation. nih.govresearchgate.net
This modification involves the enzymatic conversion of a C-terminal glycine (B1666218) residue, which is encoded in the original gene, into a C-terminal amide group (-NH2). nih.gov This amidation is a common modification among secreted peptides and is functionally important. nih.govcore.ac.uk It removes the negative charge of the C-terminal carboxyl group, which can enhance the peptide's antimicrobial activity. core.ac.ukresearchgate.net Studies on other latarcins, such as Ltc-3b, have demonstrated that the non-amidated form with a C-terminal glycine has significantly lower antimicrobial potency compared to the mature, amidated peptide. nih.gov This highlights the critical role of C-terminal amidation in the biological function of latarcins like this compound. nih.govresearchgate.net
| Modification | Location | Precursor Residue | Final Structure | Functional Importance |
| C-terminal Amidation | C-terminus | Glycine (G) | -CONH₂ | Neutralizes negative charge, enhances antimicrobial activity. nih.govcore.ac.uk |
Proposed Biosynthetic Pathways for Latarcin Family Peptides
The biosynthetic pathway for the latarcin family is a model for understanding how many spider venom peptides are produced. nih.gov The general proposed pathway involves a series of coordinated steps:
Gene Transcription and Translation: The gene encoding a latarcin precursor is transcribed into mRNA, which is then translated by ribosomes into a prepropeptide. wikipedia.org
Secretion Pathway Entry: The N-terminal signal peptide on the prepropeptide directs it to the endoplasmic reticulum. nih.govwikipedia.org
Signal Peptide Cleavage: Inside the ER, signal peptidase cleaves off the signal peptide, converting the prepropeptide into a propeptide. wikipedia.org
Propeptide Processing: The propeptide is further processed by specific, yet-to-be-identified proteases that recognize and cleave at PQM and iPQM sites. nih.govfrontiersin.org This step excises the mature peptide sequence from the prosequence elements and, in the case of complex precursors like that of this compound, from repetitive polypeptide elements. nih.gov
Post-Translational Modification: The mature peptide undergoes final modifications. For this compound, this key step is the C-terminal amidation of a glycine residue, which is crucial for its full biological activity. nih.govcore.ac.uk
This pathway ensures the production of a potent, stable, and active peptide that can be stored in the venom gland before use. The similarity in the N-terminal regions of otherwise unrelated venom peptides suggests that the biosynthetic pathway, particularly the protease recognition sites, is a conserved evolutionary feature. nih.gov
Mechanistic Studies of Latarcin 4b Membrane Interactions
Interaction with Model Lipid Bilayers and Cellular Membranes
Latarcin-4b, along with its close analog Latarcin-4a, belongs to a group of latarcins (Group B) characterized by high antimicrobial efficacy but comparatively low hemolytic activity. nih.govmdpi.com Like most antimicrobial peptides, latarcins are generally unstructured in aqueous solutions but adopt an amphipathic α-helical conformation upon encountering a membrane-mimicking environment. researchgate.netnih.govnih.gov This structural transition is a critical first step, allowing the peptide's hydrophobic residues to insert into the lipid core of the membrane while the cationic residues interact with the charged lipid headgroups. nih.govfrontiersin.org Studies on the latarcin family show they bind favorably to lipid membranes, folding into these amphipathic α-helices which then align either on the surface of the bilayer or tilt into it. researchgate.netnih.gov
This compound and its counterparts induce membrane permeabilization, leading to the leakage of intracellular contents and ultimately cell death. kvinzo.comvulcanchem.com The extent of this disruption, however, varies significantly depending on the specific latarcin and the composition of the target membrane. researchgate.netmdpi.com
Fluorescence vesicle leakage assays are commonly used to quantify this permeabilizing effect. In one study using large unilamellar vesicles (LUVs) composed of a 1:1 mixture of POPC and POPG lipids, Ltc-4a (grouped with Ltc-4b) induced approximately 20% leakage. researchgate.netresearchgate.net This moderate level of leakage in model vesicles aligns with its low hemolytic activity against human erythrocytes, which was measured at around 12% at a concentration of 256 µg/mL. researchgate.netmdpi.com This suggests a degree of selectivity in its membrane-disrupting action compared to more indiscriminately lytic peptides like Ltc-2a, which causes 75% vesicle leakage and exhibits high hemolytic activity. researchgate.netnih.gov The ability of latarcins to affect membrane integrity has been confirmed in planar lipid bilayer studies, which show that most latarcins can cause membrane breakdown at micromolar concentrations. vulcanchem.comcapes.gov.br
Interactive Table: Comparative Activity of Latarcin Peptides This table summarizes the vesicle leakage and hemolytic activity of different latarcins, providing context for Latarcin-4a/4b's moderate membrane-disrupting effects.
| Latarcin Group | Peptide(s) | Vesicle Leakage (POPC/POPG) | Hemolytic Activity (%) |
| Group A | Ltc-1 | < 8% | High |
| Ltc-2a | 75% | Very High | |
| Group B | Ltc-3a | 20% | Low (16%) |
| Ltc-4a | 20% | Low (12%) | |
| Group C | Ltc-5 | < 8% | Moderate |
| Group D | Ltc-6a, Ltc-7 | ~50% | Very Low (<3%) |
| Data sourced from multiple studies. researchgate.netmdpi.comresearchgate.net |
The interaction between this compound and a membrane is highly dependent on the lipid composition of that membrane. mdpi.comnih.gov This dependency is a key factor in the selective toxicity of many antimicrobial peptides, which preferentially target bacterial membranes over host cell membranes.
Initial binding is often driven by electrostatic attraction between the positively charged peptide and negatively charged components on the target membrane surface. nih.govvulcanchem.com Bacterial membranes are typically rich in anionic phospholipids, such as phosphatidylglycerol (PG), making them a prime target. rsc.org Studies on latarcins confirm that they induce leakage from liposomes containing anionic dioleoylphosphatidylglycerol (B1249151) (DOPG) more effectively than from those composed of purely zwitterionic dioleoylphosphatidylcholine (DOPC). nih.gov
The presence of other lipids, such as dioleoylphosphatidylethanolamine (DOPE), can also influence peptide behavior. nih.gov The physical state of the membrane, including its fluidity and phase behavior, which can be altered by factors like cholesterol content and the saturation of lipid acyl chains, also modulates peptide activity. rsc.orgmpg.de For latarcins, the specific composition of the lipid bilayer is a crucial factor governing their conformational plasticity and subsequent disruptive activity. nih.gov
Interactive Table: Effect of Lipid Headgroup on Latarcin Interaction This table illustrates how the charge of lipid headgroups affects the interaction and activity of latarcins.
| Lipid Type | Headgroup Charge | Latarcin Interaction | Observed Effect |
| DOPC / POPC | Zwitterionic (Neutral) | Weaker interaction | Lower leakage induction nih.gov |
| DOPG / POPG | Anionic (Negative) | Strong electrostatic attraction | Higher leakage induction nih.gov |
| DOPE/DOPG Mix | Mixed (Net Negative) | Strong interaction, affects peptide structure | Ltc-4a/4b adopt α-helical structure nih.gov |
| Information compiled from studies on latarcin-lipid interactions. nih.govrsc.org |
Effects on Membrane Permeability and Integrity
Proposed Molecular Models of Membrane Disruption
Several models have been proposed to describe how antimicrobial peptides destabilize lipid bilayers. For this compound, the evidence strongly points towards a surface-level disruption rather than the formation of discrete, transmembrane pores.
The "carpet-like" or "detergent-like" mechanism is the most widely proposed model for this compound and its close relatives (Ltc-2a, Ltc-4a, Ltc-5). researchgate.netnih.gov This model involves several stages:
Peptide monomers initially bind electrostatically to the surface of the target membrane. vulcanchem.com
As the concentration of peptides on the surface increases, they accumulate and form a "carpet" that covers a localized area of the bilayer. nih.gov
Once a threshold concentration is reached, the peptides cooperatively disrupt the membrane's structural integrity. nih.gov This can occur through the insertion of their hydrophobic regions into the lipid core, leading to a detergent-like effect that dissolves the membrane, causing destabilization, micellization, and the formation of transient holes or defects. nih.govvulcanchem.com
Planar lipid bilayer studies support this model for the latarcin family, indicating a general mechanism of scaled membrane destabilization. researchgate.netcapes.gov.br This model explains how the peptide can cause leakage without forming stable, structured pores. nih.gov
While the carpet model is favored for Ltc-4a/4b, pore formation is another major mechanism of action for many other membrane-active peptides. biorxiv.orgup.ac.za In this model, peptide monomers bind to the membrane, insert, and then oligomerize to form discrete, water-filled channels that span the bilayer. biorxiv.org
Early analyses of latarcin sequences suggested that some members of the family, such as Ltc-1 and Ltc-3a/3b, might act by forming pores. nih.gov However, for Ltc-4a/4b, the evidence is less supportive of this model. Studies characterizing the entire latarcin family found that peptides like Ltc-4a are efficient at killing bacteria without causing significant bilayer disturbance, suggesting more subtle lipid interactions or a surface-acting mechanism rather than transmembrane pore formation. nih.govnih.gov Therefore, while pore formation is a known mechanism for antimicrobial peptides, the current consensus suggests this compound acts via the carpet-like mechanism. nih.gov
"Carpet-like" Mechanism of Action
Biophysical Techniques for Membrane Interaction Analysis
A variety of biophysical techniques have been essential in elucidating the membrane interaction mechanisms of this compound and other latarcins. kvinzo.comnih.gov These methods allow researchers to probe peptide structure, membrane integrity, and peptide-lipid interactions at a molecular level.
Circular Dichroism (CD) Spectroscopy : This technique is used to determine the secondary structure of the peptide. Studies show that all latarcins, including Ltc-4b's relatives, are unstructured in water but fold into α-helices in the presence of lipid vesicles or membrane-mimicking solvents. researchgate.netnih.govnih.gov
Oriented Circular Dichroism (OCD) and Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy : These advanced techniques provide information on the orientation and alignment of the peptide's helix relative to the lipid bilayer. researchgate.netnih.gov They have been used to show that latarcin helices can lie on the membrane surface or tilt into the bilayer. nih.gov
Fluorescence Spectroscopy : Vesicle leakage assays using fluorescent dyes like ANTS/DPX or carboxyfluorescein are a cornerstone for quantifying membrane permeabilization. researchgate.netnih.gov These assays directly measure the peptide's ability to disrupt membrane integrity. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy : In addition to structural studies of the peptide, ³¹P-NMR can be used to examine the effect of the peptide on the lipid bilayer itself. nih.govfrontiersin.org Changes in the ³¹P-NMR signal can indicate whether the bilayer remains intact or is disrupted into non-lamellar structures, providing evidence for or against a detergent-like mechanism. nih.gov
Isothermal Titration Calorimetry (ITC) : This technique measures the heat changes that occur upon binding, providing thermodynamic data on the peptide-membrane interaction, such as binding affinity and enthalpy. frontiersin.org
Planar Lipid Bilayer Electrophysiology : This method measures changes in conductance across an artificial lipid bilayer, allowing for the detection of ion channel or pore formation. vulcanchem.comcapes.gov.br
The combined application of these techniques has been crucial for building a comprehensive model of how this compound interacts with and disrupts cell membranes. researchgate.netnih.gov
Fluorescence Vesicle Leakage Assays
Fluorescence vesicle leakage assays are a cornerstone in evaluating the membrane-disrupting capabilities of antimicrobial peptides. These experiments measure a peptide's ability to create pores or defects in the membrane of artificial lipid vesicles, causing their contents to leak out.
Detailed Research Findings: The capacity of this compound to induce membrane leakage has been systematically evaluated using large unilamellar vesicles (LUVs) composed of a 1:1 mixture of 1-palmitoyl-2-oleoyl-glycero-3-phosphocholine (POPC) and 1-palmitoyl-2-oleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (POPG). nih.gov This lipid composition mimics aspects of bacterial membranes. The assay utilizes the fluorescent dye 8-aminonaphthalene-1,3,6-trisulfonic acid (ANTS) and its quencher N,N'-p-xylylenebis(pyridinium) bromide (DPX), which are co-encapsulated within the vesicles at self-quenching concentrations. If the peptide compromises the vesicle's integrity, ANTS and DPX are released and diluted in the external buffer, leading to an increase in ANTS fluorescence.
Studies show that this compound, along with Ltc1, Ltc3a, and Ltc5a, is efficient and selective in its activity but does not cause significant or aggressive disturbance of the lipid bilayer. nih.govkit.edu In direct leakage assays at a peptide-to-lipid ratio (P/L) of 1/50, this compound demonstrated moderate leakage activity. nih.gov This is in contrast to Ltc2a, which is highly disruptive and causes extensive leakage (75%), and Ltc6a and Ltc7, which, despite low antimicrobial activity, also induce significant leakage (around 50%). nih.gov The moderate leakage caused by this compound suggests a more subtle interaction with the membrane, potentially involving translocation across the bilayer to reach intracellular targets rather than causing catastrophic membrane collapse. nih.govnih.gov
Table 1: Comparative Vesicle Leakage Induced by Latarcin Peptides Data synthesized from qualitative and quantitative findings in POPC/POPG (1/1) vesicles at a P/L ratio of 1/50. nih.gov
| Peptide | Relative Leakage Activity | Observed Leakage (%) | Inferred Mechanism |
| Latarcin-1 (Ltc1) | Moderate | Not specified, but grouped with Ltc4a | Subtle bilayer disturbance, potential translocation |
| Latarcin-2a (Ltc2a) | High | ~75% | Indiscriminate permeabilization |
| Latarcin-3a (Ltc3a) | Moderate | Not specified, but grouped with Ltc4a | Subtle bilayer disturbance, potential translocation |
| This compound (Ltc4a) | Moderate | Not specified, but described as not causing significant disturbance | Subtle bilayer disturbance, potential translocation |
| Latarcin-5a (Ltc5a) | Moderate | Not specified, but grouped with Ltc4a | Subtle bilayer disturbance, potential translocation |
| Latarcin-6a (Ltc6a) | High | ~50% | Membrane perturbation |
| Latarcin-7 (Ltc7) | High | ~50% | Membrane perturbation |
Solid-State 15N-NMR for Helix Alignment in Bilayers
Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique used to determine the structure and orientation of peptides embedded within lipid membranes. By selectively labeling a nitrogen atom (¹⁵N) within the peptide's backbone, its alignment relative to the membrane normal can be determined.
Detailed Research Findings: To determine its orientation within a lipid bilayer, ¹⁵N-labeled this compound was incorporated into oriented membrane samples composed of 1,2-dimyristoyl-sn-glycero-3-phosphocholine (B53960) (DMPC) and 1,2-dimyristoyl-sn-glycero-3-phospho-rac-(1-glycerol) (DMPG) at a 7:3 ratio. mdpi.com The resulting ¹⁵N NMR spectrum provides a chemical shift value that is highly dependent on the angle of the peptide's helical axis relative to the external magnetic field, which is aligned with the membrane normal.
The results for this compound showed a ¹⁵N-NMR signal at approximately 64–68 ppm. mdpi.com This chemical shift is characteristic of an α-helix lying flat on the surface of the membrane, with its helical axis oriented parallel to the bilayer plane. mdpi.comresearchgate.net This "S-state" or surface-bound orientation contrasts sharply with other peptides like Ltc2a, which exhibits a signal around 130 ppm, indicating a significantly tilted insertion into the membrane core. mdpi.com The surface alignment of this compound is consistent with the "carpet" model of antimicrobial peptide action, where peptides accumulate on the membrane surface, disrupting its curvature and integrity without necessarily forming discrete, transmembrane pores.
Table 2: ¹⁵N-NMR Chemical Shifts and Helix Orientations of Latarcin Peptides Data from experiments in oriented DMPC/DMPG (7/3) bilayers. mdpi.com
| Peptide | ¹⁵N Chemical Shift (ppm) | Inferred Helix Orientation in Bilayer |
| Latarcin-2a (Ltc2a) | ~130 | Tilted |
| Latarcin-3a (Ltc3a) | ~93 | Slightly Tilted |
| This compound (Ltc4a) | ~64-68 | Surface-Bound (Parallel) |
| Other Latarcins (Ltc1, Ltc5, Ltc6a, Ltc7) | ~64-68 | Surface-Bound (Parallel) |
In Silico Molecular Dynamics (MD) Simulations
In silico molecular dynamics (MD) simulations provide computational models that predict the behavior of peptides and lipid membranes at an atomic level over time. These simulations are crucial for visualizing conformational changes, interaction dynamics, and the stability of peptide-membrane complexes that can be difficult to capture experimentally. nih.govresearchgate.net
Detailed Research Findings: While comprehensive MD simulation studies focusing specifically on this compound are part of ongoing research efforts, computational analyses based on its amino acid sequence and structural properties have provided significant predictive insights. kvinzo.com Analysis of the this compound sequence suggests a structural similarity to Ltc2a, with the potential to form a helix-hinge-helix motif when interacting with membranes. nih.gov
Computational modeling of the hydrophobic-hydrophilic properties of related latarcins supports a mechanism consistent with the "carpet" model. nih.gov For a peptide like this compound, this would involve an initial electrostatic attraction to the negatively charged membrane surface, followed by its alignment parallel to the lipid headgroups, as confirmed by the solid-state NMR data. mdpi.comnih.gov This accumulation on the surface is thought to disrupt the packing of the lipid molecules, eventually leading to membrane permeabilization without the formation of stable transmembrane pores. nih.gov The use of MD simulations in related antimicrobial peptide research helps to confirm the stability of these surface interactions and visualize the process of membrane disruption. nih.govamegroups.org
Table 3: Predicted Structural and Mechanistic Features of this compound from In Silico Analysis Based on computational modeling and comparative analysis. nih.gov
| Feature | Predicted Characteristic for this compound | Supporting Evidence/Model |
| Secondary Structure in Membrane | α-helical, potential helix-hinge-helix motif | Sequence analysis, similarity to Ltc2a |
| Membrane Interaction Mechanism | Detergent-like "carpet" mechanism | Hydrophobicity potential mapping, solid-state NMR data |
| Peptide Orientation | Initial electrostatic binding followed by surface alignment | Solid-state NMR, general model for cationic AMPs |
| Mode of Permeabilization | Destabilization and disruption of lipid packing | "Carpet" model hypothesis |
Biological Activities and Cellular Targets of Latarcin 4b in Research Contexts
Antimicrobial Activity Profile
Latarcin-4b exhibits a broad spectrum of antimicrobial activity, demonstrating efficacy against both Gram-positive and Gram-negative bacteria, as well as certain fungi. researchgate.netresearchgate.netnih.gov Its mechanism of action is primarily attributed to its ability to interact with and disrupt the integrity of microbial cell membranes. nih.gov
Efficacy against Gram-Positive Bacterial Strains
This compound has shown potent activity against various Gram-positive bacteria. Research has established its minimum inhibitory concentrations (MIC), which represent the lowest concentration of the peptide required to inhibit visible growth of a microorganism. Against Bacillus subtilis VKM B-501, this compound displays an MIC of 1.1 µM. researchgate.net Its activity has also been documented against Arthrobacter globiformis VKM Ac-1112, with a reported MIC of 0.3 µM. researchgate.net Further studies have classified this compound within a group of latarcins that exhibit moderate antimicrobial activity, with MICs generally falling in the range of 8–32 µg/mL against Gram-positive strains like Bacillus subtilis and Staphylococcus xylosus. nih.govresearchgate.net
Table 1: Efficacy of this compound against Gram-Positive Bacteria
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Arthrobacter globiformis VKM Ac-1112 | 0.3 µM | researchgate.net |
| Bacillus subtilis VKM B-501 | 1.1 µM | researchgate.net |
| Bacillus subtilis subsp. spizizenii | 8-32 µg/mL | nih.gov |
| Staphylococcus xylosus | 8-32 µg/mL | nih.gov |
Efficacy against Gram-Negative Bacterial Strains
The peptide is also effective against Gram-negative bacteria, a class of pathogens known for their resilient outer membrane. The positive charge of this compound is thought to be crucial for its ability to traverse this outer barrier and interact with the plasma membrane. researchgate.net For Escherichia coli DH5-alpha and Escherichia coli MH1, this compound has a reported MIC of 4.4 µM. researchgate.net However, its efficacy against Pseudomonas aeruginosa PAO1 is notably lower, with an MIC greater than 35 µM. researchgate.net This suggests a degree of selectivity in its action against different Gram-negative species. Like its activity against Gram-positive strains, this compound is considered moderately active against Gram-negative bacteria such as Escherichia coli and Acinetobacter sp., with MICs typically between 8–32 µg/mL. nih.gov
Table 2: Efficacy of this compound against Gram-Negative Bacteria
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Escherichia coli DH5-alpha | 4.4 µM | researchgate.net |
| Escherichia coli MH1 | 4.4 µM | researchgate.net |
| Pseudomonas aeruginosa PAO1 | >35 µM | researchgate.net |
| Escherichia coli | 8-32 µg/mL | nih.gov |
| Acinetobacter sp. | 8-32 µg/mL | nih.gov |
Antifungal Activity
In addition to its antibacterial properties, this compound has demonstrated activity against certain fungal strains. researchgate.net Research has shown its efficacy against the yeast Saccharomyces cerevisiae Y190, with an MIC of 35 µM. researchgate.net However, its activity against Pichia pastoris GS115 is less pronounced, with an MIC reported to be greater than 35 µM. researchgate.net The antifungal action, similar to its antibacterial effect, is believed to stem from its membrane-disrupting capabilities. nih.gov
Table 3: Antifungal Efficacy of this compound
| Fungal Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Saccharomyces cerevisiae Y190 | 35 µM | researchgate.net |
| Pichia pastoris GS115 | >35 µM | researchgate.net |
Anti-Biofilm Properties
While specific studies focusing exclusively on the anti-biofilm properties of this compound are limited, research on the latarcin family suggests a potential for this activity. researchgate.netfrontiersin.org The primary mechanism of latarcins involves membrane destabilization, which is a promising attribute for combating biofilms. researchgate.netnih.gov Biofilms are communities of microorganisms encased in a protective extracellular matrix, which often confers resistance to conventional antibiotics. scholars.directmdpi.com Peptides that disrupt membranes can potentially penetrate this matrix and kill the embedded cells. scholars.direct The proposed "carpet-like" mechanism of action for this compound, where the peptide accumulates on and disrupts the membrane, could be effective in eradicating biofilm structures. nih.govvulcanchem.com Studies on other antimicrobial peptides have shown that this mode of action can be effective against biofilms formed by pathogens like Pseudomonas aeruginosa and Staphylococcus aureus. nih.govnih.gov
Cytolytic Activity on Diverse Cell Types (In vitro, Mechanistic Focus)
This compound exhibits cytolytic activity, meaning it can lyse or break down cells. This has been primarily studied in the context of its effect on erythrocytes (red blood cells). nih.govresearchgate.net The underlying mechanism is linked to its ability to perturb cellular membranes. researchgate.net
Action on Erythrocytes (Mechanistic Insights into Membrane Perturbation)
This compound demonstrates hemolytic activity, the lysis of red blood cells. nih.govresearchgate.net This effect is a direct consequence of its interaction with the erythrocyte membrane. In studies on human red blood cells, Latarcin-4a, a close homolog of 4b, showed low hemolytic activity, causing approximately 12% hemolysis at a concentration of 256 µg/mL. nih.gov The hemolytic action of latarcins generally correlates with their antimicrobial activity, suggesting a common mechanism of indiscriminately perturbing lipid bilayers. nih.govfrontiersin.org
The proposed mechanism for this membrane perturbation by this compound is the "carpet" model. nih.govvulcanchem.com In this model, the peptide monomers first bind electrostatically to the surface of the cell membrane. uenf.br As the peptide concentration on the surface increases, they aggregate and cover the membrane in a carpet-like manner. nih.gov This is believed to cause a detergent-like effect, disrupting the phospholipid bilayer's structure, leading to membrane permeabilization, and ultimately cell lysis. nih.govvulcanchem.com This is distinct from models where peptides form discrete pores or channels through the membrane. The structural similarity of this compound to Latarcin-2a, for which the carpet mechanism has been suggested, further supports this hypothesis. nih.gov
Table 4: Hemolytic Activity of Latarcin-4a (a close homolog)
| Cell Type | Concentration | % Hemolysis | Reference |
|---|---|---|---|
| Human Erythrocytes | 256 µg/mL | 12% | nih.gov |
Other Documented Bioactivities (e.g., Cell-Penetrating Capabilities)
The latarcin family of peptides, including this compound, are recognized for their potential as cell-penetrating peptides (CPPs). researchgate.net CPPs are short peptides capable of crossing cellular membranes and can be used to deliver cargo molecules into cells. researchgate.netexplorationpub.com The mechanism of entry for CPPs can involve direct translocation across the plasma membrane or through endocytic pathways. beilstein-journals.orgfrontiersin.org
For the latarcin family, their membrane-active properties are fundamental to their biological function. nih.gov Some latarcins, such as Ltc1, Ltc3a, and Ltc4a, are suggested to act at a slower pace and may translocate across the bilayer to reach intracellular targets. mdpi.comnih.gov This translocation capability is a key characteristic of their bioactivity. The proposed "carpet" model of action for peptides like this compound suggests an accumulation on the membrane surface, which can lead to destabilization and the potential for translocation. nih.gov While the cell-penetrating ability of the latarcin family is established, specific studies detailing the efficiency and precise molecular mechanism of translocation for this compound itself are limited.
Structure Activity Relationship Sar Studies and Rational Design of Latarcin 4b Analogues
Impact of Primary Sequence, Charge, and Hydrophobicity on Biological Function
The biological function of latarcins, including Latarcin-4b, is intrinsically linked to their primary amino acid sequence, which dictates key physicochemical properties such as net charge and hydrophobicity. nih.gov These peptides are generally cationic, a feature that facilitates their initial electrostatic interaction with the negatively charged components of bacterial cell membranes. nih.govvulcanchem.com
This compound and its close homologue Latarcin-4a are predicted to form a helix-hinge-helix motif when interacting with membranes. nih.gov The total net charge of latarcins can range from +2 to +10. nih.gov Correlation analyses performed on the latarcin family reveal a strong positive correlation between the net positive charge of the peptide and its antibacterial activity, particularly against Gram-negative bacteria. nih.gov This suggests that a higher positive charge is critical for traversing the outer membrane of Gram-negative bacteria and for subsequent interactions with the plasma membrane. nih.gov Conversely, the presence of negatively charged residues (Aspartic acid, Glutamic acid) appears to be detrimental to antibacterial efficacy, as shown by negative correlation coefficients. nih.gov
Strategies for Modulating this compound's Activity Spectrum and Selectivity
Rational engineering strategies are employed to modify the activity and selectivity of latarcins. nih.gov These approaches involve systematic changes to the peptide's structure to enhance its therapeutic potential.
The length of an antimicrobial peptide is a key factor influencing its activity. Studies on latarcin analogues have shown that modifications to the peptide chain length can significantly alter biological function. For instance, the rational design of analogues based on Latarcin-3a involved truncating the peptide to a 13-amino-acid residue core region (residues 5-17), which was identified as the principal α-helical domain. nih.gov
Single or multiple amino acid substitutions are a powerful tool for modulating the activity of this compound and other latarcins. These substitutions can be used to alter the peptide's net charge, hydrophobicity, amphipathicity, and structural flexibility. nih.govplos.org
Latarcin-4a and this compound themselves are natural analogues, differing by only two amino acid residues at positions 1 and 6. nih.gov Engineering efforts on other latarcins provide insight into the functional consequences of specific substitutions. For example, in a study on Latarcin-2a, replacing hydrophobic isoleucine and phenylalanine residues with hydrophilic glutamine or lysine (B10760008) was shown to significantly decrease hemolytic activity. nih.gov Similarly, substituting the glycine (B1666218) in the hinge region of Latarcin-2a with alanine (B10760859) was found to create a more rigid structure, which increased the peptide's disruptive interactions with zwitterionic membranes modeling eukaryotic cells. researchgate.net
In a rational design study based on a truncated Latarcin-3a fragment, several analogues were created with specific amino acid replacements to modulate charge and hydrophobicity. nih.gov The resulting peptides, Lt-MAP1, Lt-MAP2, and Lt-MAP3, exhibited varied antimicrobial activities based on these changes. Lt-MAP2, with an increased net charge of +4, showed efficacy against several Gram-negative bacteria. frontiersin.org Lt-MAP3, with a net charge of +5 and increased hydrophobicity, also demonstrated notable antibacterial activity. frontiersin.org These findings underscore that targeted amino acid substitutions can be strategically employed to enhance antibacterial potency while potentially modulating cytotoxic side effects. nih.govfrontiersin.org
| Parent Peptide | Analogue/Modification | Sequence/Substitution | Key Physicochemical Change | Reported Functional Consequence | Citation |
|---|---|---|---|---|---|
| Latarcin-2a N-terminus | I7Q mutant | Replacement of Isoleucine at position 7 with Glutamine | Decreased hydrophobicity | Increased EC50 for hemolysis (>36 µM) | nih.gov |
| Latarcin-2a N-terminus | F10K mutant | Replacement of Phenylalanine at position 10 with Lysine | Decreased hydrophobicity, increased charge | Increased EC50 for hemolysis (>36 µM) | nih.gov |
| Latarcin-2a | ltc2aG11A | Replacement of Glycine at position 11 with Alanine | Increased structural rigidity in the hinge region | More disruptive to model mammalian (zwitterionic) membranes | researchgate.net |
| Latarcin-3a (truncated) | Lt-MAP2 | LIKKLKEYLKKLI-COOH | Increased net charge (+4), increased hydrophobicity (46%) | Effective against A. baumannii, K. pneumoniae, and P. aeruginosa | nih.govfrontiersin.org |
| Latarcin-3a (truncated) | Lt-MAP3 | LAKKLAKYLKKAL-COOH | Increased net charge (+5), increased hydrophobicity (53%) | Active against A. baumannii, E. coli, and K. pneumoniae | nih.govfrontiersin.org |
Post-translational modifications play a vital role in the function of many antimicrobial peptides. nih.gov this compound is naturally C-terminally amidated, a modification that is crucial for the biological activity of several latarcins. nih.gov This amidation results from the enzymatic conversion of a C-terminal glycine residue. nih.gov
The C-terminal amide group removes the negative charge of the carboxylate group, thereby increasing the peptide's net positive charge and stabilizing its α-helical structure. frontiersin.org Studies comparing a synthetic, non-amidated version of Latarcin-3b (Ltc 3b-G) with its natural, amidated form found that the non-amidated peptide had significantly lower antimicrobial activity. nih.gov This demonstrates the functional importance of C-terminal amidation for preserving the full biological potency of these peptides. nih.govcore.ac.uk This modification is considered a key feature contributing to the potent activity of this compound.
Amino Acid Substitutions and Their Functional Consequences
Engineering Approaches for Enhanced Biological Potency
The overarching goal of engineering this compound analogues is to enhance their biological potency and selectivity. nih.gov This involves the rational design of new peptide sequences based on the SAR principles derived from studies of the native latarcins. nih.gov Key strategies focus on adjusting the peptide's length, charge, hydrophobicity, and amphipathicity to improve its interaction with bacterial membranes while minimizing effects on host cells. nih.govmdpi.com
One successful approach has been the design of analogues based on a truncated α-helical region of a parent latarcin. nih.gov For example, the development of the Lt-MAP series from Latarcin-3a illustrates a clear engineering strategy. nih.gov The process began by identifying and shortening the peptide to its core α-helical domain. frontiersin.org Subsequently, specific amino acid substitutions were introduced to modulate the physicochemical properties.
The designed analogues demonstrated that these modifications could lead to improved activity profiles. frontiersin.org For instance, replacing acidic residues with neutral or basic ones to increase the net positive charge (as in Lt-MAP2 and Lt-MAP3) was shown to be a successful strategy for improving antibacterial efficacy. nih.govfrontiersin.org These engineering approaches highlight that by systematically modifying the primary sequence, it is possible to create novel peptide analogues with tailored and enhanced biological activities. nih.govnih.gov
| Peptide | Sequence | Net Charge (Z) | Hydrophobicity (%) | Hydrophobic Moment (µH) | Summary of Biological Potency | Citation |
|---|---|---|---|---|---|---|
| Ltc-3a (Parent) | SWKSMAKKLKEYMEKLKQRA | +6 | 35% | 0.575 | Non-selective cytolytic peptide with antimicrobial activity. | nih.gov |
| Lt-MAP1 | LAKKLKEYLEKLV | +2 | 46% | 0.740 | Showed no antibacterial activity against tested strains. | nih.govfrontiersin.org |
| Lt-MAP2 | LIKKLKEYLKKLI | +4 | 46% | 0.839 | Effective against Gram-negative bacteria including A. baumannii and K. pneumoniae. | nih.govfrontiersin.org |
| Lt-MAP3 | LAKKLAKYLKKAL | +5 | 53% | 0.701 | Showed activity against A. baumannii, E. coli, and K. pneumoniae. | nih.govfrontiersin.org |
Computational and in Silico Methodologies in Latarcin 4b Research
Molecular Dynamics (MD) Simulations for Peptide-Membrane Interactions
Molecular dynamics (MD) simulations are powerful computational techniques used to study the physical movements of atoms and molecules. In the context of Latarcin-4b and its parent family, latarcins, MD simulations provide a detailed view of how these peptides interact with and disrupt bacterial cell membranes.
Long-term MD simulations have been employed to investigate the behavior of latarcins, such as Ltc1 and Ltc2a, in various membrane-mimicking environments, including detergent micelles and lipid bilayers designed to represent eukaryotic and bacterial membranes. worldscientific.com These simulations have revealed that the way these peptides bind to membranes is influenced by several factors: the curvature of the membrane surface, the peptide's conformational flexibility, and the specific arrangement of charged and non-polar amino acid residues within its sequence. worldscientific.com
For instance, simulations of Ltc2a in a sodium dodecyl sulfate (B86663) (SDS) micelle showed good agreement with experimental data from NMR spectroscopy, validating the accuracy of the computational models. worldscientific.com A key finding from these simulations is that the insertion of certain latarcins, like Ltc2a, into model membranes causes significant disruption to the local lipid dynamics. worldscientific.com This destabilization of the membrane is directly correlated with the peptide's high lytic activity and is a result of specific contacts formed between the peptide and lipid molecules. worldscientific.com The insights gained from MD simulations, which detail the atomic-level interactions and the resulting "membrane response," are crucial for understanding the mechanism of action of these peptides and for designing new analogs with potentially enhanced activity. worldscientific.com While direct MD simulation data specifically for this compound is not as extensively published as for its homologs like Ltc2a, the principles governing peptide-membrane interactions within the latarcin family are expected to be similar. These simulations often explore how the peptide folds into an amphipathic α-helix in the presence of lipids, a common feature among latarcins. nih.gov
Homology Modeling and Structural Prediction
In the absence of experimentally determined structures, homology modeling and other structural prediction methods are vital for generating three-dimensional models of peptides like this compound. These models serve as a foundation for understanding structure-function relationships.
Homology modeling constructs a 3D model of a target protein or peptide based on its sequence similarity to one or more proteins with known structures (templates). plos.org This process involves identifying suitable templates, aligning the target sequence with the template(s), building the model, and then refining it. plos.org For peptides like this compound, which are part of a larger family, the known structures of other latarcins can serve as excellent templates. For example, the NMR structure of Latarcin-2a (Ltc2a) reveals a helix-hinge-helix motif, which is a common structural feature predicted for other latarcins, including the family to which this compound belongs. nih.govrcsb.org
Ab initio modeling, which predicts structure from sequence alone without relying on templates, has also been applied to a large scale of antimicrobial peptides. In one such study, Latarcin-4a, a close homolog of this compound, was predicted to have an α-helical fold. researchgate.net Given that Latarcin-4a and this compound differ by only two amino acid residues, it is highly probable that this compound also adopts a similar α-helical conformation. nih.gov
Analysis of the amino acid sequences of the Latarcin-4 family (4a/4b) suggests a structural similarity to Ltc2a, indicating a potential to form a helix-hinge-helix motif when interacting with membranes. nih.gov This predicted structure is crucial for its proposed "carpet" mechanism of action, where the peptide disrupts the membrane surface. nih.gov
Bioinformatic Analysis of Sequence Conservation and Variation
Bioinformatic tools are essential for analyzing the amino acid sequences of latarcins, revealing patterns of conservation and variation that can be linked to their structure and function. The venom of the spider Lachesana tarabaevi is a rich source of diverse latarcin peptides. nih.gov
The latarcin family is characterized by significant diversity, with lengths varying from 20 to 35 residues and net charges ranging from +2 to +10. nih.gov Several latarcins exist as highly similar pairs, or homologs. Latarcin-4a and this compound, for example, are a pair of peptides that differ from each other at only two positions in their amino acid sequence: at position 1 and position 6. nih.gov
Analysis of expressed sequence tags (ESTs) from the venom glands of L. tarabaevi has not only confirmed the sequences of mature peptides but has also identified their precursor proteins. nih.govcapes.gov.br This provides insight into the biosynthesis of these peptides. For every latarcin, a precursor protein sequence has been identified, which can be categorized into simple, binary, or complex structures based on their organization. capes.gov.br
Furthermore, bioinformatic comparisons with other known antimicrobial peptides have revealed similarities in the regular arrangement of hydrophobic and charged residues. nih.gov For instance, the N-terminal regions of Latarcin-4a/4b share common motifs with toad alyteserins, while their C-termini are quite different. nih.gov This mosaic-like similarity suggests a modular evolution of these peptides.
Prediction of Conformational Preferences and Hydrophobic Moments
Computational tools are widely used to predict the secondary structure and key physicochemical properties of peptides from their amino acid sequences. For this compound, these predictions are critical for hypothesizing its mechanism of action.
Like most latarcins, this compound is predicted to be largely unstructured in an aqueous environment but folds into an amphipathic α-helical structure in a membrane-mimicking environment. nih.govresearchgate.net This conformational change is a hallmark of many membrane-active peptides. Analysis of the amino acid sequences of Latarcin-4a/4b suggests a propensity to form a helix-hinge-helix motif, similar to Latarcin-2a. nih.gov
A key parameter in evaluating the amphipathicity of a helical peptide is its hydrophobic moment (µH). The hydrophobic moment is a vector that quantifies the segregation of hydrophobic and hydrophilic residues along the peptide backbone. A high hydrophobic moment is indicative of a well-defined amphipathic helix, which is crucial for membrane interaction. The calculation of hydrophobic moments can help predict how a peptide will orient itself at the membrane interface. irb.hr While a specific hydrophobic moment value for this compound is not explicitly detailed in the provided context, the analysis of homologous peptides like Latarcin-3a and its analogs demonstrates the importance of this parameter. For instance, modifications to Ltc-3a to create analogs resulted in changes to the hydrophobic moment, which in turn affected their biological activity. nih.gov The prediction of these properties for this compound is based on the established characteristics of the broader latarcin family. nih.gov
Prospective Research Applications and Future Directions Non Clinical
Development of Novel Peptide-Based Research Tools
Latarcin-4b and its derivatives hold significant promise as research tools for studying fundamental biological processes. Their ability to interact with and perturb lipid bilayers makes them excellent candidates for development as molecular probes.
Key research applications include:
Probing Membrane Dynamics: Modified versions of this compound can be used to investigate the dynamics of lipid membranes. By fluorescently labeling the peptide, researchers can track its binding, insertion, and the subsequent changes in membrane organization and integrity. This provides a powerful tool for studying the biophysical properties of different membrane compositions.
Investigating Peptide-Membrane Interactions: The structure-activity relationships of this compound and its analogs offer a model system for dissecting the key determinants of peptide-membrane interactions. frontiersin.org By systematically altering its amino acid sequence, researchers can explore the roles of charge, hydrophobicity, and amphipathicity in membrane binding and disruption. frontiersin.orgnih.gov This knowledge is crucial for the rational design of other membrane-active peptides. nih.gov
Cell-Penetrating Peptide (CPP) Development: Peptides capable of crossing cellular membranes, known as cell-penetrating peptides (CPPs), are valuable tools for delivering various cargo molecules (like proteins and nucleic acids) into cells. researchgate.netresearchgate.net While some latarcins have shown this potential, further research into modifying this compound could lead to the creation of novel and efficient CPPs for laboratory use. researchgate.netkvinzo.com For instance, a structurally minimized sequence of Latarcin 1, when conjugated with a nuclear localization sequence, effectively penetrated HeLa cells and delivered a protein cargo. researchgate.net
Insights into Membrane Biology and Drug Delivery Systems
The mechanism by which this compound interacts with and disrupts cell membranes provides valuable insights into fundamental membrane biology and informs the design of innovative drug delivery systems. capes.gov.brvulcanchem.comnih.gov
Membrane Interaction and Disruption:
This compound, like other latarcins, is largely unstructured in aqueous solutions but adopts an α-helical conformation upon contact with membrane-mimicking environments. nih.govresearchgate.net Its cationic nature facilitates initial electrostatic attraction to negatively charged components of bacterial membranes. vulcanchem.com The subsequent insertion of its amphipathic helix into the lipid bilayer is a key step in its mechanism of action. vulcanchem.com
Studies on latarcins suggest two primary models for membrane disruption:
Pore Formation: Some latarcins are believed to form pores or channels in the membrane, leading to leakage of cellular contents. nih.govtulane.edu
Carpet-like Mechanism: Other latarcins, including potentially this compound, are thought to act via a detergent-like "carpet" mechanism. nih.govcapes.gov.br In this model, the peptides accumulate on the membrane surface, disrupting the bilayer integrity once a critical concentration is reached. nih.gov
The interaction of this compound with lipid bilayers is influenced by the lipid composition, with a stronger effect observed on membranes containing anionic phospholipids. nih.gov
Applications in Drug Delivery:
The membrane-disrupting properties of this compound can be harnessed for the development of novel drug delivery systems. The concept involves using the peptide to facilitate the release of therapeutic agents at specific sites.
| Drug Delivery System Type | Principle of Action | Potential Application with this compound |
| Liposomal Drug Delivery | Encapsulation of drugs within liposomes to improve stability and delivery. | Incorporation of this compound or its derivatives into the liposome (B1194612) structure could trigger drug release in response to specific environmental cues, such as the microenvironment of a tumor. |
| Self-Emulsifying Drug Delivery Systems (SEDDS) | Lipid-based formulations that form fine oil-in-water emulsions upon gentle agitation in an aqueous medium, enhancing the solubility and absorption of poorly water-soluble drugs. mdpi.com | The amphipathic nature of this compound could be utilized to stabilize these emulsions and potentially enhance their interaction with target cell membranes. |
| Pulsatile Drug Delivery | Systems designed to release a drug in a burst-like manner after a predetermined lag time. ijpsonline.com | This compound could be engineered into a system where its membrane-lytic activity is triggered by a specific stimulus, leading to the pulsatile release of a co-administered drug. ijpsonline.com |
These applications are still in the exploratory phase but highlight the potential of this compound as a component in advanced drug delivery technologies.
Exploration of Intracellular Targets and Alternative Mechanisms
While the primary mechanism of action for many antimicrobial peptides is membrane disruption, there is growing evidence that some, including certain latarcins, may also have intracellular targets. mdpi.comresearchgate.netnih.gov This opens up new avenues of research to understand the full spectrum of this compound's biological activities.
Research suggests that some latarcins can translocate across the cell membrane without causing significant immediate damage. researchgate.netnih.gov This implies that once inside the cell, they could interact with and disrupt various intracellular processes. Potential intracellular targets for antimicrobial peptides in general include DNA, RNA, and various enzymes, interfering with essential cellular functions like replication, transcription, and translation. mdpi.com
Further investigation is needed to determine if this compound or its analogs can indeed enter cells and what their specific intracellular targets might be. This research could reveal novel mechanisms of action beyond membrane lysis and expand the potential applications of these peptides.
Advanced Methodologies for Structural Characterization in Complex Biological Systems
Understanding the three-dimensional structure of this compound when it interacts with a complex biological membrane is crucial for elucidating its mechanism of action. A variety of advanced biophysical techniques are employed for this purpose.
| Methodology | Application to this compound Research | Insights Gained |
| Circular Dichroism (CD) Spectroscopy | Used to determine the secondary structure of this compound in different environments, such as in aqueous solution versus in the presence of lipid vesicles or membrane-mimicking solvents like trifluoroethanol (TFE). mdpi.comnih.govrcsb.org | Confirms the transition from a disordered state to an α-helical conformation upon membrane binding. mdpi.comnih.gov |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides high-resolution structural information of the peptide when bound to detergent micelles or lipid bilayers. mdpi.comrcsb.org Solid-state NMR, in particular, is powerful for studying the structure and orientation of membrane-bound peptides. mdpi.comresearchgate.netkit.edu | Can reveal the specific residues involved in membrane insertion and the overall topology of the peptide within the bilayer, including the formation of helix-hinge-helix motifs. nih.govrcsb.org |
| Fluorescence Spectroscopy | Techniques like dye leakage assays are used to quantify the membrane-permeabilizing activity of this compound. rcsb.orgiiitd.edu.in | Measures the extent and kinetics of membrane disruption, providing a functional readout of the peptide's activity. rcsb.orgiiitd.edu.in |
| Atomic Force Microscopy (AFM) | Allows for the direct visualization of how this compound affects the surface of a supported lipid bilayer in real-time. iiitd.edu.in | Can reveal changes in membrane morphology, such as thinning, pore formation, and overall disintegration, caused by the peptide. iiitd.edu.in |
| Molecular Dynamics (MD) Simulations | Computational methods used to simulate the interaction of this compound with a lipid bilayer at an atomic level. kvinzo.com | Provides a dynamic view of the binding process, conformational changes, and the peptide's effect on membrane properties. |
The combination of these techniques provides a comprehensive picture of the structure-function relationship of this compound, paving the way for its rational design and optimization for various research applications. rcsb.org
Comparative "Venomics" for Discovery of New Latarcin-like Peptides
The study of spider venoms, termed "venomics," is a rapidly expanding field that promises the discovery of a vast array of novel bioactive peptides. nih.govelifesciences.org It is estimated that there could be over 12 million unique spider venom peptides, a massive resource for drug discovery and biotechnological applications. nih.gov
Comparative venomics involves the systematic analysis and comparison of venom components from different spider species. This approach is crucial for identifying new peptides with unique structures and functions, including those similar to this compound. By employing high-throughput techniques like transcriptomics and proteomics, researchers can rapidly sequence and identify peptides from venom glands. nih.govnih.gov
This approach allows for:
Identification of Homologs: Finding peptides in other spider species that share sequence or structural similarity to latarcins. nih.gov
Discovery of Novel Scaffolds: Uncovering entirely new classes of linear cytolytic peptides with potentially improved properties.
Understanding Peptide Evolution: Gaining insights into how these peptides have evolved and diversified across different spider lineages. elifesciences.org
The discovery of new Latarcin-like peptides through comparative venomics will not only expand the library of available research tools but also provide a deeper understanding of the structure-function relationships that govern the activity of these fascinating molecules.
Q & A
Q. How can researchers design experiments to assess Latarcin-4b’s antimicrobial mechanisms of action?
To investigate mechanisms, use a combination of in vitro assays (e.g., membrane permeabilization assays, fluorescence microscopy) and molecular dynamics simulations. Include controls for membrane integrity (e.g., propidium iodide uptake) and compare results with known membrane-disrupting peptides. Replicate experiments at least three times to ensure statistical validity . For structural insights, employ circular dichroism (CD) spectroscopy to analyze secondary structures under varying conditions (e.g., lipid environments) .
Q. What methodologies are recommended for determining this compound’s minimum inhibitory concentration (MIC) against multidrug-resistant pathogens?
Follow CLSI or EUCAST guidelines for broth microdilution assays. Use standardized bacterial strains and include quality control strains (e.g., Staphylococcus aureus ATCC 29213). Account for variables like pH, temperature, and cation concentration, which influence peptide stability. Report MIC values with 95% confidence intervals and validate with time-kill kinetics .
Q. How should researchers address contradictory findings in this compound’s cytotoxicity profiles across cell lines?
Contradictions often arise from differences in cell membrane composition or assay protocols. Standardize cell culture conditions (e.g., passage number, growth medium) and use multiple cytotoxicity assays (e.g., MTT, LDH release, hemolysis). Perform dose-response curves and compare selectivity indices (IC50/MIC ratios) across cell types. Cross-reference results with literature using systematic review frameworks (e.g., PRISMA) to identify methodological discrepancies .
Advanced Research Questions
Q. What strategies can resolve structural-activity relationship (SAR) ambiguities in this compound analogs?
Adopt a stepwise approach:
Synthesize analogs with single-point mutations (e.g., substituting cationic residues like lysine/arginine).
Test analogs using parallel artificial membrane permeability assays (PAMPA) and antimicrobial activity screens.
Use NMR or X-ray crystallography to resolve conformational changes.
Apply multivariate analysis (e.g., PCA) to correlate structural features with bioactivity .
Address conflicting SAR data by revisiting synthesis purity (HPLC/MS validation) and assay reproducibility .
Q. How can researchers optimize experimental protocols to study this compound’s synergistic effects with conventional antibiotics?
Design checkerboard assays to calculate fractional inhibitory concentration indices (FICIs). Test combinations against biofilm-embedded pathogens and use confocal microscopy to visualize synergy. Include pharmacokinetic/pharmacodynamic (PK/PD) modeling to predict dosing regimens. Ensure statistical rigor with ANOVA and post-hoc tests (e.g., Tukey’s HSD) .
Q. What methods validate the reproducibility of this compound’s in vivo efficacy in murine infection models?
Use blinded, randomized studies with adequate sample sizes (power analysis ≥80%). Standardize infection routes (e.g., intraperitoneal vs. subcutaneous) and bacterial inoculum. Include positive controls (e.g., vancomycin) and measure biomarkers (e.g., TNF-α, IL-6) to correlate efficacy with immune responses. Publish raw data and statistical code in supplementary materials to enhance transparency .
Q. How should researchers approach computational modeling of this compound’s interactions with bacterial membranes?
Combine coarse-grained molecular dynamics (CGMD) with atomistic simulations. Use tools like GROMACS or CHARMM for lipid bilayer systems. Validate models with experimental data (e.g., CD spectroscopy for helix stability). Address discrepancies by adjusting force fields or lipid composition parameters. Cross-check results against published datasets from similar peptides (e.g., melittin) .
Q. What experimental frameworks address discrepancies between in vitro and in vivo efficacy of this compound?
Incorporate proteolytic stability assays (e.g., serum incubation followed by HPLC quantification) to assess peptide degradation. Use pharmacokinetic studies to measure bioavailability and tissue distribution. If in vivo activity is lower than in vitro, modify delivery systems (e.g., liposomal encapsulation) or peptide cyclization to enhance stability .
Q. How can researchers systematically evaluate this compound’s long-term stability under varying storage conditions?
Design accelerated stability studies (ICH Q1A guidelines) with temperature/humidity-controlled chambers. Analyze peptide integrity via mass spectrometry and antimicrobial activity retention. Use Arrhenius modeling to predict shelf-life. For lyophilized formulations, assess residual moisture content and reconstitution efficacy .
Q. What methodologies identify potential resistance mechanisms against this compound in bacterial populations?
Perform serial passage assays under sub-inhibitory concentrations. Use whole-genome sequencing (WGS) of evolved strains to identify mutations. Validate resistance mechanisms via gene knockout/complementation studies. Compare transcriptomic profiles (RNA-seq) of treated vs. untreated bacteria to detect stress response pathways .
Methodological Considerations
- Data Contradictions : Apply triangulation by combining multiple assays (e.g., MIC, kill curves, microscopy) and statistical models (e.g., Bayesian analysis) .
- Reproducibility : Pre-register protocols (e.g., Open Science Framework) and share raw datasets .
- Literature Integration : Use citation management tools (e.g., Zotero) to systematically map existing knowledge gaps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
